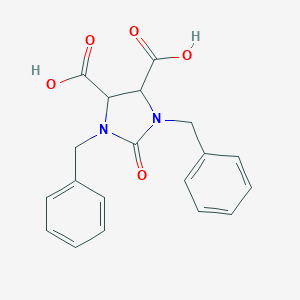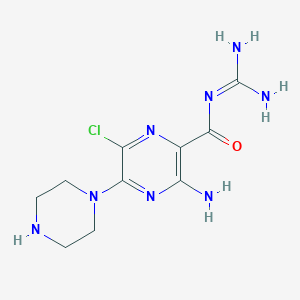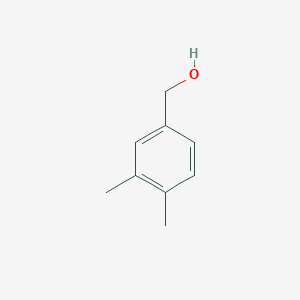
琥珀酰单胆碱氯化物
描述
Succinylmonocholine chloride is a chemical compound with the molecular formula C9H18ClNO4. It is a derivative of succinic acid and choline, and it is primarily known for its role as an intermediate in the metabolism of succinylcholine chloride, a depolarizing neuromuscular blocking agent used in anesthesia.
科学研究应用
Succinylmonocholine chloride has several applications in scientific research, including:
Pharmaceutical Research: It is used as a reference standard in the quality control of succinylcholine chloride, a muscle relaxant used in anesthesia.
Biochemical Studies: The compound is studied for its role in the metabolism of succinylcholine chloride and its interactions with cholinergic receptors.
Analytical Chemistry: Succinylmonocholine chloride is used in the development and validation of analytical methods for the quantification of succinylcholine and its impurities.
作用机制
Target of Action
Succinylmonocholine chloride, also known as suxamethonium or succinylcholine , is a depolarizing skeletal muscle relaxant . Its primary targets are the post-synaptic cholinergic receptors found on motor endplates .
Mode of Action
Succinylmonocholine chloride acts by binding to the post-synaptic cholinergic receptors, inducing a prolonged period of membrane depolarization . This binding causes an initial transient fasciculation followed by skeletal muscle paralysis .
Biochemical Pathways
The compound’s action results in a neuromuscular blockade, which is widely used during intubation and surgical procedures . The blockade occurs within 60 seconds of intravenous administration and lasts between four to six minutes .
Pharmacokinetics
Succinylmonocholine chloride is metabolized by pseudocholinesterase to succinylmonocholine and choline . The onset of action is generally within one minute when used in a vein, and effects last for up to 10 minutes . It is excreted by the kidneys .
Result of Action
The result of the compound’s action is short-term paralysis, which is used as part of general anesthesia . This is done to help with tracheal intubation or electroconvulsive therapy . It is particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .
准备方法
Synthetic Routes and Reaction Conditions: Succinylmonocholine chloride can be synthesized through the transesterification of succinic acid diester with choline chloride. This process involves the reaction of succinic acid diester with choline chloride under specific conditions to yield succinylmonocholine chloride .
Industrial Production Methods: The industrial production of succinylmonocholine chloride typically involves the use of large-scale reactors where the transesterification reaction is carried out. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The product is then purified through various techniques, including crystallization and chromatography .
化学反应分析
Types of Reactions: Succinylmonocholine chloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield succinic acid and choline.
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The chloride ion in succinylmonocholine chloride can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Succinic acid and choline.
Oxidation: Various oxidized derivatives of succinylmonocholine chloride.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated derivatives.
相似化合物的比较
Succinylcholine Chloride: A depolarizing neuromuscular blocker used in anesthesia.
Choline Chloride: A quaternary ammonium salt used as a dietary supplement and in biochemical research.
Succinic Acid: A dicarboxylic acid used in the synthesis of various chemicals and as a food additive.
Comparison:
Succinylmonocholine Chloride vs. Succinylcholine Chloride: Succinylmonocholine chloride is an intermediate in the metabolism of succinylcholine chloride.
Succinylmonocholine Chloride vs. Choline Chloride: Choline chloride is a simpler molecule used in different contexts, such as dietary supplements and biochemical research, whereas succinylmonocholine chloride has more specialized applications in pharmaceutical research.
Succinylmonocholine Chloride vs. Succinic Acid: Succinic acid is a basic chemical building block used in various industrial applications, while succinylmonocholine chloride is a more complex molecule with specific roles in biochemical and pharmaceutical research.
属性
IUPAC Name |
2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMZIUMVSRSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5518-77-4 (Parent) | |
| Record name | Succinylmonocholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5297-17-6 | |
| Record name | Succinylmonocholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUCCINYLMONOCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7153K93V9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of understanding the degradation of succinylmonocholine chloride?
A: Succinylmonocholine chloride is a degradation product of succinylcholine chloride, a short-acting muscle relaxant. [] Understanding its degradation kinetics is crucial for several reasons:
- Drug Stability: It helps determine the shelf life of succinylcholine chloride injections and optimize storage conditions to minimize degradation. []
- Impurity Profiling: Accurate quantification of succinylmonocholine chloride as an impurity in succinylcholine chloride injections is essential for quality control and regulatory compliance. []
Q2: How does pH affect the degradation of succinylmonocholine chloride?
A: Research indicates that the degradation rate of succinylmonocholine chloride is pH-dependent. []
- Rate Constants: Specific rate constants for the bimolecular degradation reaction and the dissociation constant of succinylmonocholine chloride have been determined for a range of pH values. []
- Mathematical Model: A kinetic expression, incorporating these constants, has been developed to predict the degradation rate at different pH levels. []
- Practical Implications: This information allows for the development of stable formulations of succinylcholine chloride injections by controlling the pH of the solution. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)

![Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI)](/img/structure/B151378.png)
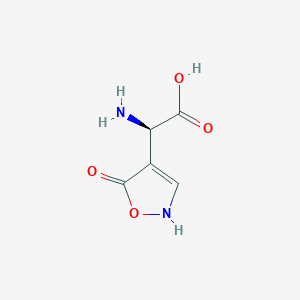
![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)
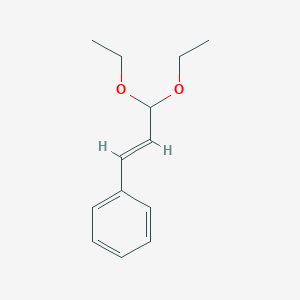


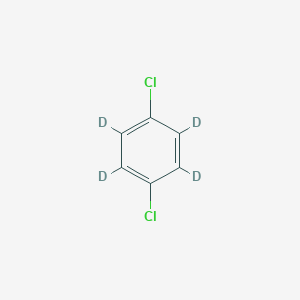
![[3-(Methylamino)propyl]triphenylphosphonium Bromide](/img/structure/B151396.png)
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
